molecular formula C22H21ClN4O2S B2483711 N-(4-chlorobenzyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide CAS No. 959552-49-9

N-(4-chlorobenzyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide

Cat. No. B2483711
CAS RN: 959552-49-9
M. Wt: 440.95
InChI Key: FGADALWJPAIIPR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves complex chemical procedures such as aminolysis of activated acids and alkylation of potassium salts. For example, novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides have been synthesized through such methods, demonstrating the intricate steps involved in creating compounds with similar structures (Berest et al., 2011).

Molecular Structure Analysis

The determination of molecular structures of these compounds is typically achieved through advanced spectroscopic techniques such as NMR, LC-MS, and EI-MS. These methods provide detailed insights into the atomic and molecular composition, crucial for understanding the compound's potential interactions and activities (Berest et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving these compounds often lead to the formation of new derivatives with varying biological activities. For instance, the synthesis of substituted 2-[(2-Oxo-2H-[1,2,4]triazino [2,3-c]quinazolin-6-yl)thio]acetamides incorporates thiazole and thiadiazole fragments, resulting in compounds with considerable cytotoxicity and anticancer activity (Kovalenko et al., 2012).

Scientific Research Applications

Anticancer Activity

The compound's derivatives have demonstrated significant anticancer activity. For example, novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamides showed promising results against non-small cell lung and CNS cancer cell lines, with particular efficacy on HOP-92 and U251 cancer cells. These findings indicate the potential of these derivatives in cancer treatment, especially for targeting specific cancer types (Berest et al., 2011).

Another study synthesized substituted 2-[(2-Oxo-2H-[1,2,4]triazino [2,3-c]quinazolin-6-yl)thio]acetamides with thiazole and thiadiazole fragments, exhibiting considerable cytotoxicity and anticancer activity. Particularly, one derivative was highly effective against colon cancer, melanoma, and ovarian cancer cell lines, highlighting the compound's potential in chemotherapy (Kovalenko et al., 2012).

Antimicrobial and Anticonvulsant Properties

Research has also explored the antimicrobial and anticonvulsant potentials of similar compounds. A study on novel 4(3H)-quinazolinone analogs, including derivatives of the compound , revealed their effectiveness as anticonvulsants, acting as GABAA receptor agonists. This research opens new avenues for treating epilepsy and related disorders (El-Azab et al., 2012).

Additionally, some derivatives have been studied for their potent and selective inhibition of peptide deformylase, a bacterial enzyme, suggesting their potential as new antibacterial agents. Despite their weak antibacterial activity in vitro, these findings provide a basis for further modifications to enhance efficacy (Apfel et al., 2001).

H1-antihistaminic Agents

Further research into 2-(3-substituted propyl)-3-(2-methyl phenyl) quinazolin-4-(3H)-ones has shown significant H1-antihistaminic activity, offering a new class of agents for treating allergic reactions. These compounds, particularly OT5, have shown promising results in protecting against histamine-induced bronchospasm with minimal sedation, indicating their potential as safer, more effective antihistamines (Alagarsamy & Parthiban, 2013).

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[(3-oxo-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O2S/c1-13(2)19-21(29)27-20(26-19)16-5-3-4-6-17(16)25-22(27)30-12-18(28)24-11-14-7-9-15(23)10-8-14/h3-10,13,19H,11-12H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGADALWJPAIIPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC(=O)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorobenzyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide

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